molecular formula C15H21NO3 B3834357 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B3834357
M. Wt: 263.33 g/mol
InChI Key: MIYWHBUOAGHLFI-UHFFFAOYSA-N
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Description

3-(1,4-Dioxan-2-yl)-N-(4-methylphenyl)butanamide is an organic compound that features a dioxane ring and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

    Amidation Reaction: The dioxane derivative is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxan-2-yl)-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the dioxane ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

3-(1,4-Dioxan-2-yl)-N-(4-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,4-Dioxan-2-yl)-N-phenylbutanamide: Lacks the methyl group on the phenyl ring.

    3-(1,4-Dioxan-2-yl)-N-(4-chlorophenyl)butanamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

3-(1,4-Dioxan-2-yl)-N-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-3-5-13(6-4-11)16-15(17)9-12(2)14-10-18-7-8-19-14/h3-6,12,14H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWHBUOAGHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
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3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
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3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
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3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
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